amine hydrochloride CAS No. 2866322-71-4](/img/structure/B13464628.png)
[(6-Bromo-1,3-dioxaindan-5-yl)methyl](methyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Bromo-1,3-dioxaindan-5-yl)methylamine hydrochloride is a chemical compound with a unique structure that includes a brominated dioxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-1,3-dioxaindan-5-yl)methylamine hydrochloride typically involves the bromination of 1,3-dioxane derivatives followed by amination. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The brominated intermediate is then reacted with methylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
(6-Bromo-1,3-dioxaindan-5-yl)methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Aplicaciones Científicas De Investigación
(6-Bromo-1,3-dioxaindan-5-yl)methylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (6-Bromo-1,3-dioxaindan-5-yl)methylamine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the dioxane ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-1,3-benzodioxole-5-carboxaldehyde
- 6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid
- 2-Alkyl/arylamino-5-((6-(4-bromo phenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-1,3,4-thiadiazoles
Uniqueness
(6-Bromo-1,3-dioxaindan-5-yl)methylamine hydrochloride is unique due to its specific brominated dioxane structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
2866322-71-4 |
|---|---|
Fórmula molecular |
C9H11BrClNO2 |
Peso molecular |
280.54 g/mol |
Nombre IUPAC |
1-(6-bromo-1,3-benzodioxol-5-yl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H10BrNO2.ClH/c1-11-4-6-2-8-9(3-7(6)10)13-5-12-8;/h2-3,11H,4-5H2,1H3;1H |
Clave InChI |
QKHYTTDJPTYTHQ-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=CC2=C(C=C1Br)OCO2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


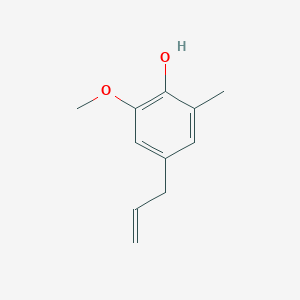

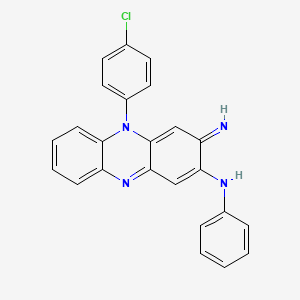
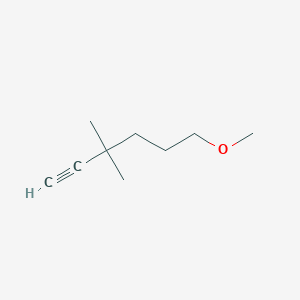
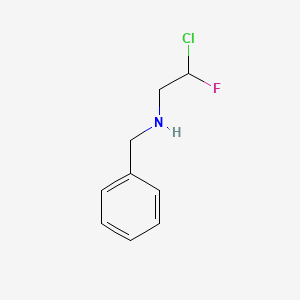
![6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13464580.png)
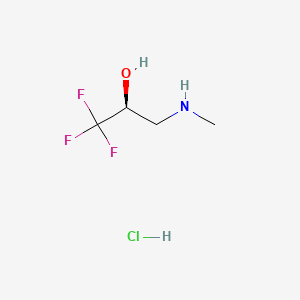
![1-(Bromomethyl)-3,8-dioxabicyclo[3.2.1]octane](/img/structure/B13464582.png)

![2-[3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B13464611.png)
![Tert-butyl3-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B13464615.png)



